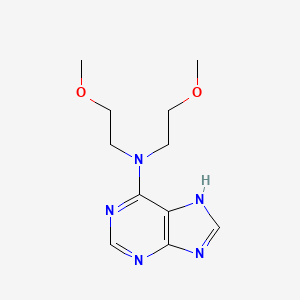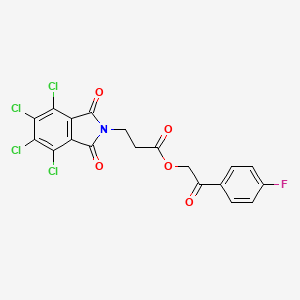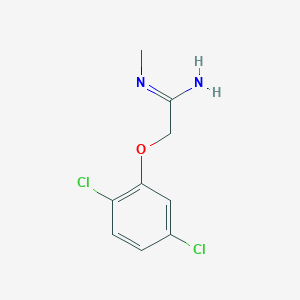![molecular formula C18H11N3O6 B12464841 2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione CAS No. 7508-96-5](/img/structure/B12464841.png)
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by their fused ring structures and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. Subsequent nitration and alkylation steps introduce the nitro and ethyl groups, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s isoindole core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione apart is its combination of a nitro group and an isoindole core, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
7508-96-5 |
|---|---|
Molekularformel |
C18H11N3O6 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H11N3O6/c22-15-10-4-1-2-5-11(10)16(23)19(15)8-9-20-17(24)12-6-3-7-13(21(26)27)14(12)18(20)25/h1-7H,8-9H2 |
InChI-Schlüssel |
FCSKQODEAAQVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)


![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)

![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)

